

The Discovery and History of 2'-Bromoacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 2'-Bromoacetanilide

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Abstract

This technical guide provides a comprehensive overview of **2'-Bromoacetanilide**, a halogenated derivative of acetanilide. While the specific historical discovery of **2'-Bromoacetanilide** is not prominently documented as a singular event, its existence is rooted in the extensive chemical exploration of acetanilide and its analogues following their introduction in the late 19th century. This document details the physicochemical properties, a standard laboratory synthesis protocol, and the analytical characterization of **2'-Bromoacetanilide**. It also briefly touches upon the historical context of acetanilide, the parent compound, which played a significant role in the development of synthetic pharmaceuticals.

Introduction: The Historical Context of Acetanilide

Acetanilide, the parent compound of **2'-Bromoacetanilide**, was first introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name Antifebrin.^[1] It was one of the first aniline derivatives found to possess both analgesic (pain-relieving) and antipyretic (fever-reducing) properties.^{[1][2]} The discovery of acetanilide's therapeutic potential, which occurred by accident, marked a significant milestone in the dawn of synthetic pharmacology and the burgeoning coal tar chemical industry.^{[2][3]}

However, the widespread use of acetanilide was soon curtailed due to its significant toxicity, most notably causing cyanosis due to methemoglobinemia, and potential for liver and kidney

damage.[3] This led to the search for safer aniline derivatives, such as phenacetin.[2] It was later discovered in 1948 that acetanilide is primarily metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects.[1]

The exploration of acetanilide's chemistry spurred the synthesis of numerous derivatives, including halogenated analogues like **2'-Bromoacetanilide**. These derivatives were often prepared to investigate the effects of substitution on the molecule's chemical properties and biological activity. While not a historically significant pharmaceutical itself, **2'-Bromoacetanilide** serves as a valuable intermediate in modern organic synthesis. For instance, it has been used as a reagent in the preparation of novel and potent inhibitors of phosphoinositide 3-kinase γ (PI3K γ), a target in drug discovery for inflammatory diseases.

Physicochemical Properties of 2'-Bromoacetanilide

A summary of the key quantitative data for **2'-Bromoacetanilide** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ BrNO	[4]
Molecular Weight	214.06 g/mol	[4]
Appearance	White to off-white crystalline powder	[5]
Melting Point	99-102 °C	[6]
CAS Number	614-76-6	[4]
IUPAC Name	N-(2-bromophenyl)acetamide	[4]

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis and purification of **2'-Bromoacetanilide**.

Synthesis of 2'-Bromoacetanilide from 2-Bromoaniline

This protocol describes the N-acetylation of 2-bromoaniline using acetic anhydride.

Materials:

- 2-Bromoaniline
- Acetic anhydride
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Hexane
- Stirring apparatus
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.0 eq) to the cooled solution while stirring.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
- Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

- The resulting crude product can be purified by recrystallization from a hexane/dichloromethane solvent system to yield **2'-Bromoacetanilide** as a white solid.[7]

Characterization of 2'-Bromoacetanilide

The identity and purity of the synthesized **2'-Bromoacetanilide** can be confirmed using various analytical techniques.

Melting Point Determination:

- The melting point of the purified product should be determined using a standard melting point apparatus and compared to the literature value (99-102 °C).[6] A sharp melting range close to the literature value is indicative of high purity.

Infrared (IR) Spectroscopy:

- Acquire an IR spectrum of the product. Key characteristic peaks include N-H stretching (around 3300 cm^{-1}), C=O stretching of the amide (around 1660 cm^{-1}), and C-Br stretching (in the fingerprint region).

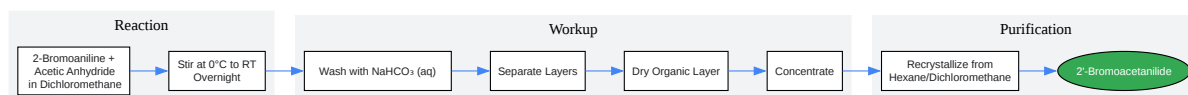
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR spectra should be recorded to confirm the structure. The ^1H NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group. The ^{13}C NMR will show the expected number of signals for the eight carbon atoms in the molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2'-Bromoacetanilide**.

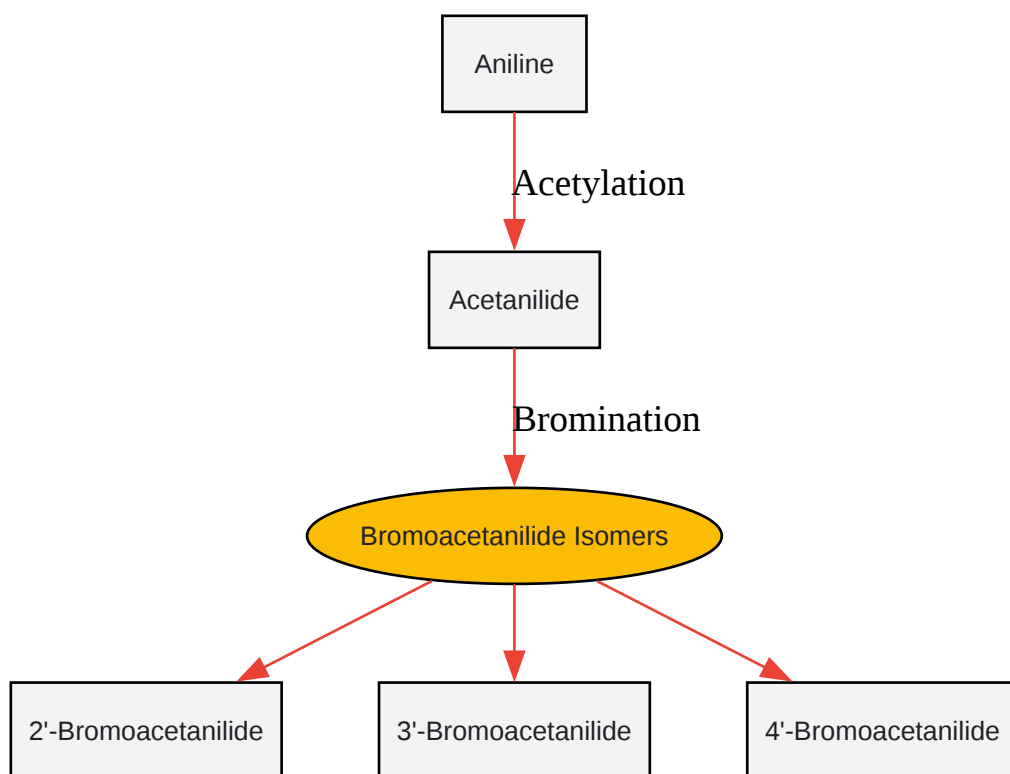


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Caption: Synthesis and purification workflow for **2'-Bromoacetanilide**.

Logical Relationship of Acetanilide Derivatives

The diagram below shows the logical relationship between aniline, acetanilide, and its bromo-isomers.



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Caption: Relationship between aniline and bromoacetanilide isomers.

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